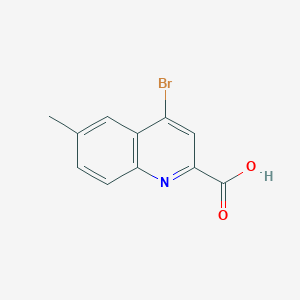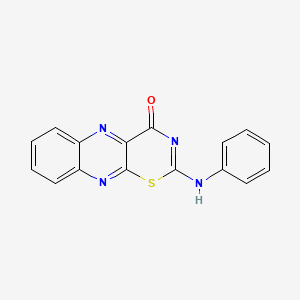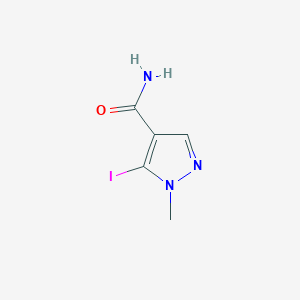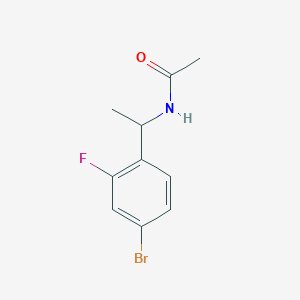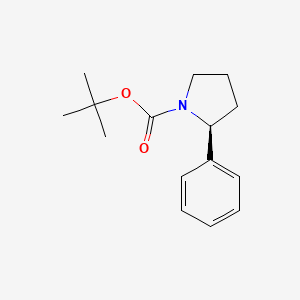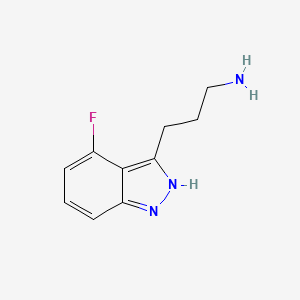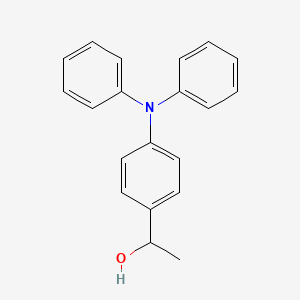
2-(Naphthalen-1-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)anthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. This compound is characterized by the presence of a naphthalene ring attached to the anthracene-9,10-dione structure. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Acylation: : One common method to synthesize 2-(Naphthalen-1-yl)anthracene-9,10-dione involves the Friedel-Crafts acylation of anthracene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
-
Oxidative Coupling: : Another method involves the oxidative coupling of 2-naphthol with anthracene-9,10-dione using an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-(Naphthalen-1-yl)anthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
2-(Naphthalen-1-yl)anthracene-9,10-dione is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules for organic electronics and photonics.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It is also investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry. Its derivatives are being evaluated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.
作用機序
The mechanism by which 2-(Naphthalen-1-yl)anthracene-9,10-dione exerts its effects is primarily through its ability to interact with electron-rich and electron-deficient sites in molecules. This interaction can lead to the formation of charge-transfer complexes, which are crucial in various chemical and biological processes. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: Lacks the naphthalene ring, making it less versatile in certain applications.
2-(Naphthalen-2-yl)anthracene-9,10-dione: Similar structure but with the naphthalene ring attached at a different position, leading to different chemical properties.
1,4-Dihydroxyanthraquinone: Known for its use in dyes but lacks the naphthalene moiety.
Uniqueness
2-(Naphthalen-1-yl)anthracene-9,10-dione is unique due to the presence of both the naphthalene and anthraquinone moieties, which confer distinct electronic and steric properties. This dual functionality makes it particularly useful in applications requiring specific electronic characteristics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
特性
CAS番号 |
877067-28-2 |
|---|---|
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
2-naphthalen-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C24H14O2/c25-23-19-9-3-4-10-20(19)24(26)22-14-16(12-13-21(22)23)18-11-5-7-15-6-1-2-8-17(15)18/h1-14H |
InChIキー |
PCOUCFIZOUIHIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



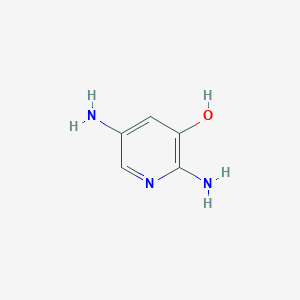

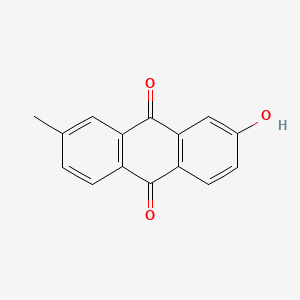
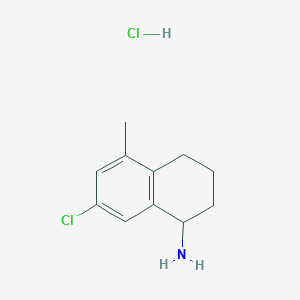
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
